

Application Note: Recrystallization for the Purification of 4-Nitrophenethylamine Hydrochloride

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Compound of Interest

Compound Name: 4-Nitrophenethylamine
hydrochloride

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Nitrophenethylamine hydrochloride is a chemical intermediate with applications in the pharmaceutical industry, notably in the synthesis of various drug molecules.^{[1][2][3]} The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the final product's safety and efficacy. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.^{[4][5]} This process relies on the principle of differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the solvent.^[4] This document provides a detailed protocol for the recrystallization of **4-Nitrophenethylamine hydrochloride**.

Compound Properties

A summary of the physical and chemical properties of **4-Nitrophenethylamine hydrochloride** is presented below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ ClN ₂ O ₂	[6]
Molecular Weight	202.64 g/mol	[6][7]
Appearance	Yellow to yellow-green crystalline powder	[6][8][9]
Melting Point	~200 °C (with decomposition)	[6][8][10]
Solubility	Soluble in methanol and water	[6][7][9]
Stability	Stable under normal conditions; hygroscopic; sensitive to light	[6][7][9]

Experimental Protocol: Recrystallization from Methanol

This protocol details the procedure for purifying **4-Nitrophenethylamine hydrochloride** using methanol as the recrystallization solvent. Methanol is a suitable solvent as the compound is highly soluble in hot methanol and less soluble at cooler temperatures.[6][9] One documented procedure using this solvent achieved a final purity of 99.6% with a yield of 84.7%.[6]

3.1. Materials and Equipment

- Crude **4-Nitrophenethylamine hydrochloride**
- Methanol (reagent grade)
- Erlenmeyer flasks
- Hot plate with stirring capability
- Magnetic stir bar
- Buchner funnel and filter flask

- Filter paper
- Glass funnel (for hot filtration, if needed)
- Ice bath
- Spatula
- Vacuum oven or desiccator

3.2. Safety Precautions

- **4-Nitrophenethylamine hydrochloride** can cause skin, eye, and respiratory irritation.[6]
- Always work in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
- Methanol is flammable and toxic. Avoid open flames and ensure proper ventilation.
- Store the compound in a tightly sealed container in a cool, dry, and dark place.[8][9]

3.3. Recrystallization Procedure

- **Dissolution:** Place the crude **4-Nitrophenethylamine hydrochloride** into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of methanol and begin heating the mixture gently on a hot plate with stirring. Continue to add the minimum amount of hot methanol dropwise until the solid is completely dissolved.[11] Avoid adding an excess of solvent, as this will reduce the recovery yield.[5]
- **Hot Filtration (Optional):** If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a glass funnel and a second Erlenmeyer flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask. This step prevents premature crystallization in the funnel.
- **Crystallization:** Remove the flask from the heat source and cover it. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of

large, pure crystals.^[11] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

- **Crystal Collection:** Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.^[11]
- **Washing:** Wash the collected crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities from the crystal surfaces. Using cold solvent minimizes the loss of the purified product.^[5]
- **Drying:** Transfer the crystals to a watch glass and dry them thoroughly. Drying can be done in a vacuum oven at a moderate temperature or in a desiccator under vacuum to remove any residual solvent.

Data Presentation

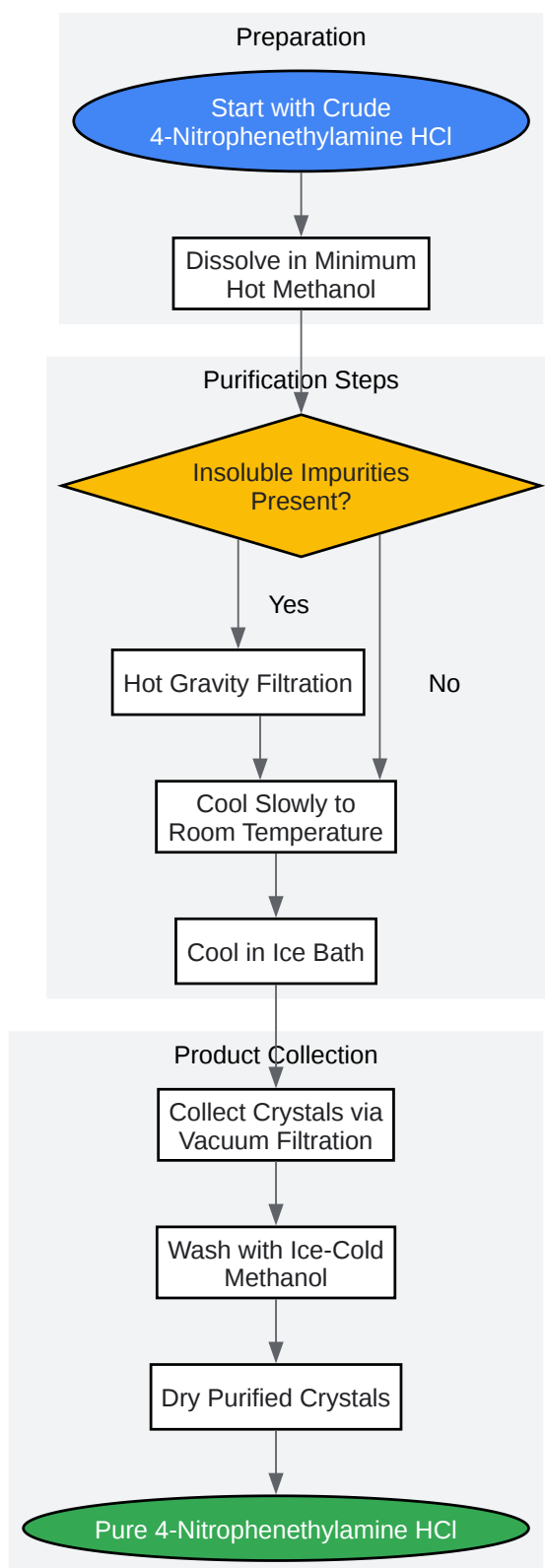
The effectiveness of the recrystallization process is evaluated by the yield and purity of the final product.

Parameter	Value	Reference
Purity (Post-Recrystallization)	99.6%	^[6]
Yield	84.7%	^[6]

Note: Yield can vary depending on the initial purity of the crude material and strict adherence to the protocol, particularly the use of a minimum amount of solvent.

Visualization

The following diagram illustrates the workflow for the recrystallization of **4-Nitrophenethylamine hydrochloride**.



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Caption: Workflow for the purification of **4-Nitrophenethylamine hydrochloride**.

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